molecular formula C15H18N2O7 B2527256 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide CAS No. 2034464-58-7

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide

Numéro de catalogue B2527256
Numéro CAS: 2034464-58-7
Poids moléculaire: 338.316
Clé InChI: RDRJUDPJWXCZDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide is a bioactive molecule that is likely to possess a complex structure due to the presence of an oxazolidinone ring and a trimethoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-aryl quinazolin-4(3H)-one derivatives, has been achieved through a [Cp*Rh(III)]-catalyzed annulation process. This method involves a regioselective ortho-C–H amidation followed by cyclization, which could potentially be adapted for the synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide .

Molecular Structure Analysis

The molecular structure of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide would include an oxazolidinone ring, which is a five-membered lactam structure with oxygen and nitrogen atoms. This ring system is known for its presence in bioactive molecules. The trimethoxybenzamide part of the molecule suggests a benzene ring substituted with three methoxy groups and an amide functional group, which could influence the molecule's electronic properties and reactivity .

Chemical Reactions Analysis

Although the specific chemical reactions of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide are not detailed in the provided papers, the annulation process described for similar compounds suggests that the compound could participate in C–H activation and cyclization reactions. These reactions are often used to construct complex heterocyclic systems, which are prevalent in many pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide, have been studied, providing data on vapor pressure, solubility, and distribution coefficients. These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. The solubility in various solvents and the distribution coefficients in a 1-octanol/buffer system are particularly important for predicting the absorption and distribution of the compound in vivo .

Applications De Recherche Scientifique

Potential Antipsychotic Properties

Research has demonstrated the efficacy of certain benzamides, with structural similarities to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide, in acting as potent inhibitors of dopaminergic receptors. These findings indicate a potential application in the treatment of psychotic disorders. A study by Högberg et al. (1990) synthesized a series of 5-substituted benzamides, which were found to be highly potent inhibitors of [3H]spiperone binding in rat striatal membranes, suggesting their utility in dopamine D-2 receptor investigations Högberg, Ström, Hall, & Ögren, 1990.

Antidiabetic and Antihyperlipidemic Activity

A novel series of thiazolidine-2,4-diones, structurally related to the target compound, was designed and synthesized by Shrivastava et al. (2016). These compounds exhibited significant anti-diabetic and anti-hyperlipidemic activities in vivo, comparable to the standard pioglitazone. This suggests a potential application of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide in managing diabetes and lipid disorders Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016.

Synthesis and Characterization of Novel Polymers

Butt et al. (2005) explored the synthesis of new aromatic polyimides using derivatives that are chemically related to the target compound. These polyimides exhibited solubility in common organic solvents and stability across a wide temperature range, indicating their potential application in the development of new materials for industrial and technological uses Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005.

Anticonvulsant Properties

Sych et al. (2018) synthesized and proposed N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide for further preclinical studies based on its demonstrated high anticonvulsive activity. This highlights the potential research application of related compounds in developing new anticonvulsant drugs Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018.

Anticancer Research

Gielen and Willem (1992) tested diorganotin (IV) trimethoxybenzoates, which share a structural motif with the compound of interest, for their in vitro cytotoxic activity against human tumor cell lines. The study found that these compounds exhibit significant cytotoxicity, suggesting potential applications in cancer treatment research Gielen & Willem, 1992.

Propriétés

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2,3,4-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c1-21-10-5-4-9(12(22-2)13(10)23-3)14(19)16-6-7-17-11(18)8-24-15(17)20/h4-5H,6-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRJUDPJWXCZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCN2C(=O)COC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2,3,4-trimethoxybenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.